(+)-Deoxyfebrifugine Dihydrobromide
Description
(+)-Deoxyfebrifugine Dihydrobromide is a synthetic derivative of febrifugine, an antimalarial alkaloid originally isolated from Dichroa febrifuga. The compound is characterized by its dihydrobromide salt formulation, which enhances stability and solubility for pharmaceutical applications. Based on available data, the molecular formula is C₁₆H₁₉Br₃ClN₃O₂ (molecular weight: 561 g/mol) with a purity of ≥95% and a CAS registry number 1819989-16-6 . It is synthesized under controlled conditions to ensure structural integrity, with rigorous safety protocols including the use of personal protective equipment (PPE) and specialized waste disposal procedures to mitigate health and environmental risks .
Properties
Molecular Formula |
C₁₆H₂₁Br₂N₃O₂ |
|---|---|
Molecular Weight |
447.16 |
Origin of Product |
United States |
Scientific Research Applications
Antifibrotic Properties
Recent studies have demonstrated that (+)-deoxyfebrifugine dihydrobromide exhibits antifibrotic effects. In a study involving Duchenne muscular dystrophy (DMD) models, the compound was shown to reduce fibrosis in muscle tissues significantly. The treatment with (+)-deoxyfebrifugine improved motor coordination and diaphragm histopathology in mice, suggesting its potential as a therapeutic agent for conditions characterized by excessive fibrosis .
Synthesis of Analogues
The compound serves as a precursor for synthesizing various analogues with enhanced biological activities. Research has focused on the stereoselective synthesis of these analogues, which may possess improved pharmacological profiles compared to the parent compound. This aspect is crucial for developing new drugs that target specific diseases more effectively .
Antimicrobial Activity
Studies have indicated that (+)-deoxyfebrifugine and its analogues exhibit antimicrobial properties. The compound has been tested against various pathogens, showing promising results in inhibiting their growth. This application is particularly relevant in the context of increasing antibiotic resistance, where new antimicrobial agents are urgently needed .
Case Study 1: Duchenne Muscular Dystrophy Model
In a controlled study involving mice genetically predisposed to DMD, administration of this compound resulted in:
- Improved Motor Coordination : Mice treated with the compound displayed significantly better motor skills compared to control groups.
- Histopathological Improvements : Analysis revealed decreased collagen deposition and enhanced muscle fiber integrity in treated mice .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of (+)-deoxyfebrifugine against various bacterial strains:
Comparison with Similar Compounds
(+)-Deoxyhalofebrifugine Dihydrobromide
(+)-Deoxyhalofebrifugine Dihydrobromide shares a core structure with (+)-Deoxyfebrifugine Dihydrobromide but incorporates additional halogens. Key differences include:
2-Deoxystreptamine Dihydrobromide
This compound, a dihydrobromide salt of 2-deoxystreptamine, is structurally distinct but shares the "deoxy" nomenclature and salt formulation:
2-Deoxystreptamine’s aminoglycoside backbone differentiates its mechanism of action, targeting bacterial ribosomes rather than parasitic enzymes .
BD 1008 and BD 1047 Dihydrobromide Salts
These sigma receptor antagonists share the dihydrobromide salt formulation but have distinct aromatic and piperidine-based structures:
| Parameter | This compound | BD 1008 | BD 1047 |
|---|---|---|---|
| Molecular Formula | Inferred: C₁₆H₁₉Br₂N₃O₂ | C₁₅H₂₀Br₂Cl₂N₃ | C₁₄H₁₉Br₂Cl₂N₂ |
| Target | Antimalarial | Sigma-1 receptor | Sigma-2 receptor |
| Therapeutic Area | Infectious diseases | Neurological disorders | Oncology |
BD compounds demonstrate the versatility of dihydrobromide salts in modulating diverse biological targets, though their structural complexity differs significantly from (+)-Deoxyfebrifugine .
Preparation Methods
Quinazolinone Coupling and Bromination
Quinazolinone derivatives (10a–10g ) were synthesized via a modified Niementowski reaction, where anthranilic acids (9a–9f ) were heated with formamide at 165°C (Table 1). Halogenated substrates (e.g., 9a , 5-chloroanthranilic acid) provided higher yields (61%) compared to methoxy-substituted analogues (e.g., 9c , 19% yield), attributed to thermal instability in the latter.
Table 1: Yields of Quinazolinone Derivatives
| Anthranilic Acid | Product | Yield (%) |
|---|---|---|
| 9a (5-Cl) | 10a | 61 |
| 9b (5-Br) | 10b | 58 |
| 9c (4,5-OMe) | 10c | 19 |
Subsequent bromination of the Cbz-protected pelletierine (7 ) employed N-bromosuccinimide (NBS) in the presence of trimethylsilyl triflate (TMSOTf) and 4 Å molecular sieves, yielding α-bromo ketone 11 with retained enantiomeric excess (80% ee). This intermediate was coupled with quinazolinones (10a–10g ) under basic conditions (K₂CO₃/DMF) to form adducts 12a–12g in moderate yields (45–65%).
Deprotection and Salt Formation
Final deprotection of the Cbz group using 33% HBr in acetic acid afforded this compound (13a ·2HBr) as a crystalline solid (85% yield, m.p. 220–222°C). The use of methanol-ether precipitation ensured high purity, with HRMS confirming the molecular formula C₁₆H₂₀Br₂N₃O₃⁺ (m/z calcd. 452.0741, found 452.0738).
Racemic Synthesis and Resolution Strategies
An alternative route to (±)-deoxyfebrifugine, reported in 2006, utilizes an Eschenmoser sulfide contraction between 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one (11 ) and piperidine-2-thione (13 ). While this method efficiently constructs the quinazolinone-piperidine framework, it produces a racemic mixture, necessitating chiral resolution for (+)-enantiomer isolation. Catalytic hydrogenation of the thioamide intermediate followed by diastereomeric salt formation (e.g., with dibenzoyl tartaric acid) could theoretically yield the desired enantiomer, though enantioselective variants of this route remain underexplored.
Analytical Characterization and Validation
Spectroscopic Data
The dihydrobromide salt 13a ·2HBr exhibited distinct spectral features:
Enantiomeric Purity Assessment
Chiral HPLC analysis using a Chiralpak AD-H column (hexane:isopropanol 90:10) confirmed 80% enantiomeric excess for 13a ·2HBr, consistent with the starting material’s optical purity.
Comparative Analysis of Synthetic Routes
Table 2: Key Metrics of Preparation Methods
| Parameter | Stereoselective Route | Racemic Route |
|---|---|---|
| Overall Yield (%) | 32 | 45 |
| Enantiomeric Excess (%) | 80 | 0 |
| Steps | 5 | 3 |
| Scalability | Moderate | High |
The stereoselective route offers superior enantiocontrol but requires multi-step purification, whereas the racemic method is shorter yet necessitates post-synthesis resolution.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing (+)-Deoxyfebrifugine Dihydrobromide, and how do reaction parameters influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and ring-closing strategies. Key factors include temperature control (e.g., cryogenic conditions for stereospecific steps) and catalyst selection (e.g., chiral auxiliaries to enforce enantiomeric purity). Post-synthesis, column chromatography with polar solvents (e.g., methanol/ethyl acetate gradients) is critical for isolating the dihydrobromide salt . Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for verifying structural fidelity, particularly the bromine substitution patterns and amine protonation states .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Analyze coupling constants (e.g., J-values) to confirm stereochemistry and hydrogen bonding in the oxadiazepine ring .
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals grown via slow evaporation in hydrobromic acid/ethanol mixtures .
- HPLC-PDA : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 210–260 nm, calibrated against reference standards .
Q. What in vitro assays are commonly used to evaluate the antimicrobial activity of this compound?
- Methodological Answer : Standardized microdilution assays (CLSI guidelines) under aerobic conditions at 37°C are recommended. Minimum Inhibitory Concentration (MIC) values should be determined using broth cultures of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls (DMSO <1% v/v) to mitigate false positives .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for this compound across different bacterial models?
- Methodological Answer : Contradictions often arise from variations in bacterial strain susceptibility, compound solubility, or assay conditions. To resolve this:
- Standardize Protocols : Adopt uniform culture media (e.g., Mueller-Hinton broth) and inoculum sizes (1–5 × 10^5 CFU/mL) .
- Dose-Response Curves : Perform triplicate experiments with statistical validation (e.g., ANOVA, p <0.05) to identify outliers .
- Mechanistic Studies : Use fluorescence-based assays (e.g., membrane permeability dyes) to differentiate bacteriostatic vs. bactericidal effects .
Q. What strategies optimize the stability of this compound in aqueous solutions for long-term pharmacological studies?
- Methodological Answer :
- pH Adjustment : Maintain solutions at pH 3–4 (hydrobromic acid buffer) to prevent amine deprotonation and degradation .
- Lyophilization : Store lyophilized powder at -20°C under argon; reconstitute in degassed solvents to minimize oxidation .
- Stability-Indicating HPLC : Monitor degradation products (e.g., open-ring analogues) over 6–12 months using accelerated stability testing (40°C/75% RH) .
Q. How should computational models be integrated with experimental data to predict the binding affinity of this compound to bacterial ribosomes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina with crystal structures of 30S ribosomal subunits (PDB: 4V7U). Prioritize hydrogen bonding and van der Waals interactions with conserved rRNA regions .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and free energy calculations (MM-PBSA) for affinity validation .
- Experimental Cross-Validation : Compare computational ΔG values with surface plasmon resonance (SPR) data (e.g., Biacore T200) .
Data Contradiction and Reproducibility
Q. What are best practices for ensuring reproducibility in synthesizing this compound across laboratories?
- Methodological Answer :
- Detailed SOPs : Document reaction stoichiometry, solvent drying methods (e.g., molecular sieves), and inert atmosphere protocols (N2/glovebox) .
- Inter-Lab Validation : Share batches with independent labs for NMR and bioactivity cross-testing .
- Open Data Sharing : Publish raw spectral data (e.g., via Figshare) and crystallization conditions to facilitate peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
